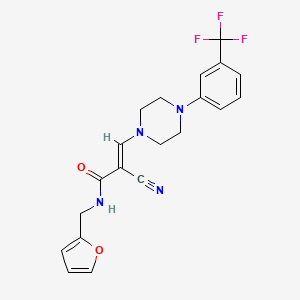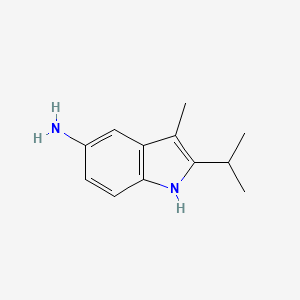![molecular formula C25H27N3O3S B2504047 3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 403728-51-8](/img/no-structure.png)
3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H27N3O3S and its molecular weight is 449.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- The synthesis of spiro(benzo[h]quinazoline-5,1′-cyclohexane) derivatives, involving compounds related to the chemical , has been achieved through various reactions, highlighting the compound's potential as a building block in organic synthesis (Markosyan et al., 1996).
Applications in Drug Design and Biological Activity
- Studies have demonstrated the synthesis of various quinazoline and quinazolinone derivatives, indicating their relevance in drug design, with some derivatives showing promising biological activities such as anti-monoamine oxidase and antitumor effects (Markosyan et al., 2015).
Computational Studies and Chemical Properties
- Computational studies using Density Functional Theory (DFT) have been conducted on quinazoline derivatives, providing insights into their electronic properties and potential applications in material science (Mohamed et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the synthesis of the quinazoline ring system followed by the addition of the side chains.", "Starting Materials": [ "2-methoxybenzylamine", "2-chloroacetyl chloride", "cyclohexene", "thiourea", "ethyl 3-aminocrotonate", "sodium methoxide", "sodium hydride", "ethyl 2-bromoacetate", "sodium ethoxide", "2-methoxybenzaldehyde", "sodium borohydride", "sulfuric acid", "acetic anhydride", "acetic acid", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "diethyl ether", "methanol", "water" ], "Reaction": [ "Synthesis of 2-methoxy-N-(2-methoxybenzyl)benzamide: 2-methoxybenzylamine is reacted with 2-chloroacetyl chloride to form 2-chloro-N-(2-methoxybenzyl)acetamide. This intermediate is then reacted with 2-methoxybenzaldehyde in the presence of sodium methoxide to form 2-methoxy-N-(2-methoxybenzyl)benzamide.", "Synthesis of 3-ethyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester: Thiourea is reacted with ethyl 3-aminocrotonate to form 3-ethyl-2-imino-4-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester. This intermediate is then reacted with sodium hydride and ethyl 2-bromoacetate to form 3-ethyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester.", "Synthesis of 3-ethyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide: 3-ethyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester is hydrolyzed with sulfuric acid to form 3-ethyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid. This intermediate is then reacted with acetic anhydride and triethylamine to form 3-ethyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-acetate. Finally, this intermediate is reacted with 2-methoxy-N-(2-methoxybenzyl)benzamide in the presence of N,N-dimethylformamide, dichloromethane, and triethylamine to form the desired compound, 3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
Numéro CAS |
403728-51-8 |
Formule moléculaire |
C25H27N3O3S |
Poids moléculaire |
449.57 |
Nom IUPAC |
3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H27N3O3S/c1-31-22-10-6-5-9-19(22)16-26-23(29)18-11-12-20-21(15-18)27-25(32)28(24(20)30)14-13-17-7-3-2-4-8-17/h5-7,9-12,15H,2-4,8,13-14,16H2,1H3,(H,26,29)(H,27,32) |
Clé InChI |
UFPNUKXOBWCEKD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CCC4=CCCCC4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2503966.png)

![N-Methyl-1-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503969.png)
![2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2503972.png)


![N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2503977.png)
![N-{3-[4-(dimethylamino)phenyl]propyl}adamantane-1-carboxamide](/img/structure/B2503979.png)


![1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2503983.png)
![2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid](/img/structure/B2503984.png)

